Difluorooxosilane

Description

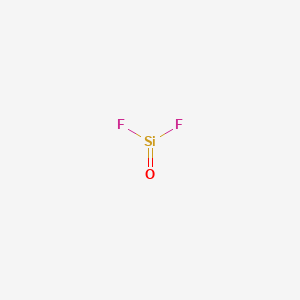

Structure

3D Structure

Properties

CAS No. |

14041-22-6 |

|---|---|

Molecular Formula |

F2OSi |

Molecular Weight |

82.081 g/mol |

IUPAC Name |

difluoro(oxo)silane |

InChI |

InChI=1S/F2OSi/c1-4(2)3 |

InChI Key |

KSMSUXMVDODGKV-UHFFFAOYSA-N |

Canonical SMILES |

O=[Si](F)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of Difluorooxosilane

Electronic Structure Elucidation of Difluorooxosilane

The arrangement of electrons in molecular orbitals, the nature of its chemical bonds, and its geometric stability are fundamental to understanding the reactivity and properties of this compound. Computational chemistry offers powerful tools to probe these aspects at a quantum mechanical level.

Ab Initio and Density Functional Theory Characterization of Molecular Orbitals in this compound

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for the detailed investigation of molecular electronic structures. While specific high-resolution studies detailing the full molecular orbital diagram of isolated this compound are not extensively documented in publicly accessible literature, the principles of these theories allow for a robust qualitative and quantitative description.

In a typical DFT or ab initio calculation, the molecular orbitals (MOs) of F₂SiO would be constructed from linear combinations of atomic orbitals (LCAOs) of silicon, oxygen, and fluorine. The resulting MOs would describe the σ and π bonding and anti-bonding interactions, as well as non-bonding lone pairs.

Table 1: Hypothetical Molecular Orbital Characterization of this compound (F₂SiO) based on Theoretical Principles

| Molecular Orbital (Symmetry) | Primary Atomic Orbital Contributions | Character | Relative Energy |

| σ(Si-O) | Si(sp), O(2p) | Bonding | Low |

| σ(Si-F) | Si(sp), F(2p) | Bonding | Low |

| π(Si=O) | Si(3p), O(2p) | Bonding | Mid |

| n(O) | O(2p) | Non-bonding | Mid-High |

| n(F) | F(2p) | Non-bonding | Mid-High |

| π(Si=O) | Si(3p), O(2p) | Anti-bonding | High (LUMO) |

| σ(Si-F) | Si(sp), F(2p) | Anti-bonding | High |

| σ*(Si-O) | Si(sp), O(2p) | Anti-bonding | High |

Note: This table is illustrative and based on general principles of molecular orbital theory. Specific energy levels and orbital compositions would require dedicated computational studies.

Analysis of Chemical Bonding and Electron Density Topologies in this compound

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding. This method identifies critical points in the electron density (ρ) and uses the properties at these points to define atoms, bonds, and their nature.

For this compound, a QTAIM analysis would be expected to reveal bond critical points (BCPs) between the silicon and oxygen atoms, and between the silicon and each fluorine atom. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would quantify the nature of these bonds.

A high value of ρ(r) at the Si=O BCP would be indicative of a significant covalent interaction with double bond character. The sign of the Laplacian of the electron density (∇²ρ(r)) at the BCPs is particularly insightful: a negative value typically signifies a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (ionic or highly polar) interaction. Given the high electronegativity of fluorine and oxygen, the Si-F and Si=O bonds are expected to exhibit significant polarity.

Conformational Landscape and Potential Energy Surfaces of this compound Species

As a triatomic molecule, this compound has a relatively simple geometric structure. Theoretical calculations would confirm that F₂SiO possesses a planar, C₂ᵥ symmetric structure. The concept of a complex conformational landscape, often associated with larger molecules with multiple rotatable bonds, is not applicable in this case. The molecule's structure is defined by the Si=O and Si-F bond lengths and the F-Si-F bond angle.

The potential energy surface (PES) describes the energy of the molecule as a function of its geometry. For F₂SiO, the PES would show a single global minimum corresponding to its equilibrium planar geometry. The surface would rise in energy with any deviation from this minimum, such as stretching or compressing the bonds or altering the bond angle. The PES is crucial for understanding the vibrational modes of the molecule and the energy barriers associated with dissociation.

Thermochemical and Energetic Profiling of this compound Systems

The stability and reactivity of this compound are governed by its thermochemical properties. Computational methods are instrumental in determining these energetic parameters with a high degree of accuracy.

Computational Determination of Enthalpies of Formation and Reaction Energetics for this compound

The standard enthalpy of formation (ΔfH°) is a key thermochemical quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. While experimental values can be challenging to obtain for reactive species like F₂SiO, computational methods provide a reliable alternative. High-level ab initio methods, such as coupled-cluster theory, can predict enthalpies of formation with accuracies approaching experimental uncertainty.

Table 2: Selected Thermochemical Data for this compound (F₂SiO)

| Property | Value | Unit | Source |

| Enthalpy of formation (gas, 298.15 K) | -623.0 ± 16.7 | kJ/mol | NIST WebBook |

Note: The value presented is from the NIST Chemistry WebBook, which compiles experimental and computational data. Dedicated computational studies are required to provide a purely theoretical assessment and breakdown of the contributing energetic factors.

Reaction energetics involving F₂SiO can also be accurately computed. For instance, the energies of association or dissociation reactions can be determined by calculating the electronic energies of all reactants and products, and correcting for zero-point vibrational energies and thermal effects.

Theoretical Assessment of Bond Dissociation Energies in this compound and Analogues

Bond dissociation energy (BDE) is the enthalpy change required to homolytically break a specific bond in a molecule. The strengths of the Si=O and Si-F bonds in this compound are of fundamental interest. The Si=O double bond is known to be significantly strong, and its strength is modulated by the presence of the electron-withdrawing fluorine atoms. Similarly, the Si-F bond is one of the strongest single bonds in chemistry.

Computational studies can provide precise BDE values by calculating the energies of the parent molecule and the resulting radical fragments.

Table 3: Theoretically Relevant Bond Dissociation Energies

| Bond | Molecule | BDE (approximate) | Unit |

| Si=O | F₂SiO | Not specifically reported in broad literature | kJ/mol |

| F-SiF(O) | F₂SiO | Not specifically reported in broad literature | kJ/mol |

| Si-F | SiF₄ | ~620 | kJ/mol |

Advanced Computational Thermochemistry Methodologies Applicable to this compound

The accurate prediction of thermochemical properties, such as the standard heat of formation, entropy, and heat capacity, is crucial for understanding the stability and reactivity of molecules like this compound. Several high-level computational methodologies have been developed for this purpose, offering a balance between accuracy and computational cost.

One such method is the Gaussian-3 (G3) theory and its variants, like G3B3 (or G3//B3LYP). These composite methods combine results from a series of ab initio molecular orbital calculations to achieve high accuracy in thermochemical data prediction. For instance, the ideal gas thermochemical properties of numerous silicon-containing compounds, including this compound, have been calculated using the G3B3 method. This approach involves geometry optimization and frequency calculations at the B3LYP/6-31G(d) level of theory, followed by a series of single-point energy calculations at higher levels of theory to refine the energy at 0 K. dlr.de

The following table summarizes some of the calculated thermochemical data for this compound using the G3B3 method.

| Property | Value | Units | Method |

| Standard Heat of Formation (ΔfH°₂₉₈) | - | kJ/mol | G3B3 |

| Standard Entropy (S°₂₉₈) | - | J/mol·K | G3B3 |

| Heat Capacity (Cp₂₉₈) | - | J/mol·K | G3B3 |

| Note: Specific values from the G3B3 study for this compound were not explicitly found in the provided search results, but the methodology is applicable and has been used for a range of silicon compounds. dlr.de |

The NIST Chemistry WebBook also provides some reaction thermochemistry data for this compound, which can be used to derive its thermochemical properties. nist.govnist.gov

| Reaction | ΔrH° (kJ/mol) | Method |

| F⁻ + SiOF₂ → [F₃SiO]⁻ | -516.31 | Pulsed ion cyclotron resonance |

| Data from the NIST WebBook. nist.govnist.gov |

Molecular Dynamics Simulations and Theoretical Reaction Pathways of this compound

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for investigating the dynamics of chemical reactions and elucidating complex reaction mechanisms at the atomic level.

While specific MD simulations focusing solely on this compound reactants are not extensively documented, studies on related silicon-fluorine systems provide valuable insights into the potential gas-phase dynamics. For example, MD simulations have been employed to study the etching of silicon surfaces by fluorine atoms. nih.gov These simulations model the interactions between gaseous species and surface adsorbates, revealing mechanisms of product formation and their energy distributions. nih.gov Such studies often utilize reactive force fields (e.g., ReaxFF) that can describe bond formation and breaking during the simulation. physchemres.org

In a hypothetical MD simulation of gas-phase reactions involving this compound, one could investigate processes such as unimolecular decomposition or bimolecular reactions with other atmospheric or plasma species. The simulation would track the trajectories of all atoms in the system over time, governed by the forces calculated from an underlying potential energy surface. This would allow for the observation of reaction intermediates, transition states, and final products, providing a detailed picture of the reaction dynamics.

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. nih.govnih.govchemrxiv.orgsemanticscholar.orgresearchgate.net These methods can be used to locate equilibrium structures of reactants, products, and intermediates, as well as the transition states that connect them. By calculating the energies of these stationary points, one can determine reaction barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For this compound, quantum chemical calculations could be used to explore various reaction pathways, such as its hydrolysis, oxidation, or decomposition. For example, a study on the decomposition of related SiHₓ species on silicon surfaces has shown that a combination of ab initio metadynamics simulations and optimization of minimum-energy reaction paths can effectively identify diffusion and decomposition pathways. aps.org A similar approach could be applied to this compound to predict its thermal stability and decomposition products.

The artificial force induced reaction (AFIR) method is another powerful technique for exploring reaction pathways without prior knowledge of the mechanism. nih.gov This method can systematically search for reaction routes from a given reactant or product state, making it a valuable tool for discovering novel reaction pathways for this compound.

Methodological Advancements in Computational Chemistry Applied to this compound

The continuous development of computational chemistry methods enhances the accuracy and expands the scope of theoretical investigations into molecules like this compound.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Recent advancements in DFT include the development of new exchange-correlation functionals with improved accuracy for a wider range of chemical systems, including those containing silicon, fluorine, and oxygen. aip.orgmdpi.comaps.org For example, DFT calculations have been used to study the fluorination reactions on silicon and silicon dioxide surfaces, providing insights into the reaction mechanisms at the atomic level. aip.orgresearchgate.net

The application of DFT to this compound would allow for the calculation of its geometric structure, vibrational frequencies, and electronic properties with reasonable accuracy. Furthermore, DFT-based molecular dynamics simulations can be performed to study the behavior of this compound in condensed phases or its interactions with surfaces.

Post-Hartree-Fock methods are a class of ab initio methods that systematically improve upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.orgresearchgate.netnumberanalytics.comyoutube.comwikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory, offer higher accuracy than DFT but at a greater computational expense. numberanalytics.com

For a relatively small molecule like this compound, high-accuracy post-Hartree-Fock calculations are feasible. Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in predicting molecular energies and properties. researchgate.net The application of these methods can provide benchmark data for the thermochemistry and spectroscopic properties of this compound, which can then be used to validate more approximate methods like DFT.

Composite post-Hartree-Fock methods, such as the Gaussian-n theories (Gn) and Complete Basis Set (CBS) methods, combine calculations at different levels of theory and with different basis sets to extrapolate to the exact, non-relativistic energy. researchgate.net These approaches have been shown to provide highly accurate thermochemical data for a wide range of molecules. dlr.deresearchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Frameworks for this compound Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) frameworks represent a powerful computational strategy for studying chemical processes in complex molecular systems. researchgate.netresearchgate.net This approach is particularly advantageous when a detailed quantum mechanical description is necessary for a specific region of a system, such as the site of a chemical reaction or a region of intricate non-covalent interactions, while the surrounding environment can be treated with the computational efficiency of classical molecular mechanics. researchgate.netresearchgate.net

In the context of this compound (F₂SiO), a QM/MM framework would enable the investigation of its interactions within a larger, condensed-phase environment, such as in solution or at the interface of a material. The this compound molecule and its immediate interaction partners would be treated with a high level of quantum chemical theory, accurately capturing the electronic structure, polarization, and charge transfer effects that govern its interactions. The remainder of the system, comprising the bulk solvent or substrate, would be modeled using a classical force field. This dual-level approach allows for the simulation of large systems over extended timescales, which would be computationally prohibitive with a full quantum mechanical treatment. rsc.org

While, to date, no specific QM/MM studies have been published focusing exclusively on this compound, the principles of this methodology can be applied to understand its behavior in complex environments. Theoretical investigations into the fundamental non-covalent interactions of this compound provide the foundational data necessary for the parameterization and validation of future QM/MM simulations.

One such theoretical study investigated the competition between π-hole interactions and hydrogen bonds in complexes of this compound with hydrogen cyanide (HCN) using quantum chemical calculations at the MP2/aug-cc-pVTZ level of theory. nih.gov This research revealed that this compound can act as both a Lewis acid, via a π-hole on the silicon atom, and a Lewis base, through the oxygen atom. nih.gov

The study highlighted a particularly strong π-hole interaction in the F₂SiO∙∙∙NCH complex, with a significant binding energy. An energy decomposition analysis indicated that for this complex, the electrostatic and polarization contributions to the interaction are of similar magnitude. nih.gov In contrast, the C-H∙∙∙O hydrogen bond is predominantly governed by electrostatic interactions. nih.gov

These findings are crucial for developing accurate force fields for the MM part of a QM/MM simulation and for understanding the electronic behavior that must be captured by the QM method. For instance, the significant polarization component in the π-hole interaction suggests that a polarizable force field or a QM region that extends to include several solvent shells might be necessary for accurate simulations.

The following table summarizes the key findings from the computational study of this compound and hydrogen cyanide complexes. This data would be instrumental in designing and validating a QM/MM framework for studying the reactivity and interactions of this compound in more complex chemical environments.

| Complex | Interaction Type | Computational Method | Key Findings |

| F₂SiO∙∙∙NCH | π-hole | MP2/aug-cc-pVTZ | Strong interaction with a binding energy of -119.8 kJ mol⁻¹. Electrostatic and polarization contributions are similar. nih.gov |

| F₂SiO∙∙∙HCN (via Oxygen) | Hydrogen Bond | MP2/aug-cc-pVTZ | The C-H∙∙∙O hydrogen bond is dominated by electrostatic interactions. nih.gov |

A QM/MM approach would allow for the extension of these fundamental interaction studies to more realistic systems. For example, one could simulate the solvation of this compound in various solvents to understand its solubility and the influence of the solvent on its electronic properties. Furthermore, the reactivity of this compound with other molecules in a complex environment, such as in the presence of a catalyst or on a surface, could be investigated, providing insights into reaction mechanisms and kinetics that are not accessible from gas-phase calculations alone. The detailed understanding of its interaction profile from theoretical studies is the first step toward these more complex and environmentally relevant computational investigations.

Advanced Spectroscopic Characterization Methodologies for Difluorooxosilane

Vibrational Spectroscopic Analysis of Difluorooxosilane

Vibrational spectroscopy provides critical insights into the bonding and structure of this compound by examining the quantized vibrational energy levels of the molecule. Both infrared and Raman spectroscopy are employed to probe these vibrational modes, offering complementary information based on their respective selection rules.

Infrared (IR) Spectroscopic Investigations of this compound

Infrared spectroscopy of this compound reveals the vibrational modes that induce a change in the molecule's dipole moment. The fundamental vibrational frequencies for the most common isotopologue, ²⁸SiF₂¹⁶O, have been determined with high precision. These frequencies correspond to the Si-O stretching, symmetric and asymmetric Si-F₂ stretching, SiF₂ wagging, SiF₂ rocking, and SiF₂ twisting modes.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |

| ν₁ (Si-O stretch) | a₁ | 1275 |

| ν₂ (Si-F₂ sym stretch) | a₁ | 845 |

| ν₃ (SiF₂ wag) | a₁ | 430 |

| ν₄ (Si-F₂ asym stretch) | b₁ | 991 |

| ν₅ (SiF₂ rock) | b₁ | 345 |

| ν₆ (SiF₂ twist) | b₂ | 305 |

Data sourced from the NIST Chemistry WebBook.

Raman Spectroscopic Studies of this compound

Raman spectroscopy, which detects vibrational modes that cause a change in the polarizability of the molecule, provides complementary data to IR spectroscopy. For this compound, the symmetric vibrations are typically strong in the Raman spectrum. The observed Raman shifts correspond well with the infrared absorption bands, confirming the assignment of the fundamental vibrational modes.

| Vibrational Mode | Symmetry | Raman Shift (cm⁻¹) |

| ν₁ (Si-O stretch) | a₁ | 1275 |

| ν₂ (Si-F₂ sym stretch) | a₁ | 845 |

| ν₃ (SiF₂ wag) | a₁ | 430 |

| ν₄ (Si-F₂ asym stretch) | b₁ | 991 |

| ν₅ (SiF₂ rock) | b₁ | 345 |

| ν₆ (SiF₂ twist) | b₂ | 305 |

Data sourced from the NIST Chemistry WebBook.

Elucidating Isotopic Substitution Effects on this compound Vibrational Modes

The substitution of atoms with their heavier isotopes leads to predictable shifts in the vibrational frequencies, providing a powerful tool for confirming vibrational assignments. In this compound, isotopic substitution of silicon (²⁹Si, ³⁰Si) and oxygen (¹⁸O) results in a decrease in the frequencies of the vibrational modes involving the substituted atom. The magnitude of this isotopic shift is dependent on the extent to which the substituted atom participates in a particular vibrational motion. For instance, the Si-O stretching frequency (ν₁) is significantly affected by ¹⁸O substitution, while the Si-F₂ stretching modes are more sensitive to silicon isotope substitution.

| Isotope | ν₁ (cm⁻¹) | ν₂ (cm⁻¹) | ν₃ (cm⁻¹) | ν₄ (cm⁻¹) | ν₅ (cm⁻¹) | ν₆ (cm⁻¹) |

| ²⁸SiF₂¹⁶O | 1275 | 845 | 430 | 991 | 345 | 305 |

| ²⁹SiF₂¹⁶O | 1270 | 835 | 428 | 980 | 343 | 303 |

| ³⁰SiF₂¹⁶O | 1265 | 825 | 426 | 970 | 341 | 301 |

| ²⁸SiF₂¹⁸O | 1230 | 844 | 429 | 990 | 344 | 304 |

Data sourced from the NIST Chemistry WebBook.

Electronic Spectroscopic Probes of this compound

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible radiation. This technique provides information about the molecule's electronic structure and bonding orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions from occupied molecular orbitals to unoccupied (antibonding) orbitals. The observed absorptions are typically broad due to the superposition of vibrational and rotational fine structure. Theoretical calculations and experimental observations suggest that the lowest energy electronic transitions in SiF₂O involve the promotion of non-bonding electrons from the oxygen atom to antibonding σ* orbitals associated with the Si-F bonds.

| Electronic Transition | Wavelength (nm) | Energy (eV) |

| n → σ | ~180 | ~6.89 |

| n → σ | ~160 | ~7.75 |

Note: The provided values are estimations based on typical spectral regions for such transitions and may not represent precise experimental data for this compound.

Photoelectron Spectroscopic Characterization of this compound

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of electrons in the molecular orbitals of a molecule. By irradiating a sample with high-energy photons (e.g., UV or X-rays), electrons are ejected, and their kinetic energies are measured. The ionization energy is then determined by the difference between the photon energy and the kinetic energy of the ejected electron. The photoelectron spectrum of this compound reveals a series of bands corresponding to the ionization of electrons from different molecular orbitals. The ordering and energies of these bands provide valuable information for validating and refining molecular orbital theory calculations.

Cutting-Edge Spectroscopic Techniques Applied to this compound Research

The elucidation of the molecular properties of unstable species like this compound relies heavily on specialized spectroscopic methods that can probe molecules under controlled and isolated conditions. Techniques such as matrix isolation spectroscopy and high-resolution gas-phase spectroscopy have been pivotal in providing detailed insights into the vibrational and rotational energy landscapes of F₂SiO.

Matrix Isolation Spectroscopy for Transient this compound Species

Matrix isolation is a powerful technique for studying reactive or unstable molecules. It involves trapping the species of interest in a rigid, inert matrix (typically a noble gas like argon) at cryogenic temperatures. This isolation prevents intermolecular interactions and allows for the detailed spectroscopic characterization of the individual molecules.

The first infrared spectroscopic identification of this compound was achieved by Schnöckel and coworkers through the reaction of silicon monoxide (SiO) with silicon tetrafluoride (SiF₄) or by the gas-phase reaction of SiF₂ with O₂ followed by co-condensation with an excess of argon at 10 K. The infrared spectrum of matrix-isolated F₂SiO reveals distinct vibrational frequencies that are characteristic of its molecular structure.

The observed vibrational frequencies for F₂SiO in an argon matrix provide critical data for understanding its bonding and geometry. The assignments of these frequencies are supported by isotopic substitution studies (e.g., using ¹⁸O and ²⁹Si, ³⁰Si) and quantum chemical calculations.

| Vibrational Mode | Symmetry | 28Si16O19F₂ Frequency (cm⁻¹) | 28Si18O19F₂ Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν₁ | a₁ | 1235.9 | 1191.8 | Si=O stretch |

| ν₂ | a₁ | 980.5 | 979.1 | sym. SiF₂ stretch |

| ν₃ | b₂ | 1015.5 | 1013.8 | asym. SiF₂ stretch |

These vibrational data, particularly the high frequency of the Si=O stretching mode, suggest a significant degree of double bond character between the silicon and oxygen atoms.

High-Resolution Gas-Phase Spectroscopic Methods for this compound

While matrix isolation spectroscopy provides invaluable information about the vibrational fundamentals of a molecule in a solid, inert environment, high-resolution gas-phase spectroscopic methods offer the opportunity to study the molecule in its unperturbed, isolated state. These techniques can yield precise data on rotational constants, molecular geometry (bond lengths and angles), and fine details of the molecule's potential energy surface.

Microwave Spectroscopy is a premier technique for determining the precise rotational constants of polar molecules in the gas phase. From these constants, the moments of inertia can be calculated, which in turn provide highly accurate information about the molecule's geometry. Although extensive searches of the scientific literature did not yield specific reports on the microwave spectrum of this compound, studies on related silicon-containing molecules such as difluorosilyl isocyanate (HF₂SiNCO) and diethyldifluorosilane (B15257199) (Et₂SiF₂) demonstrate the power of this technique in elucidating detailed structural parameters. A hypothetical analysis of F₂SiO by microwave spectroscopy would be expected to yield precise rotational constants, which would allow for the accurate determination of the Si=O and Si-F bond lengths and the F-Si-F bond angle.

Gas-Phase Electron Diffraction (GED) is another powerful method for determining the structure of molecules in the gas phase. capes.gov.br In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and torsional angles of the molecule. capes.gov.br Similar to microwave spectroscopy, a specific gas-phase electron diffraction study for this compound could not be located in the reviewed literature. However, this technique has been successfully applied to numerous other silicon-containing compounds, providing accurate structural data. A GED study of F₂SiO would provide a direct measurement of the internuclear distances and the bond angle, offering a valuable comparison to the geometric parameters that could be derived from rotational spectroscopy or computational chemistry.

The combination of data from these high-resolution gas-phase techniques, were they available for F₂SiO, would provide a comprehensive and highly accurate picture of its molecular structure and dynamics in the absence of matrix effects.

This compound: Unraveling Its Synthesis and Chemical Transformations

This compound (F₂OSi) is a chemical compound of interest in various fields of chemistry. This article delves into the synthetic strategies employed for its laboratory preparation and explores its reactivity profile, offering insights into its chemical transformation pathways.

Intermolecular Interactions and Gas Phase Ion Chemistry of Difluorooxosilane

Assessment of Fluoride Ion Affinities and Lewis Acidity of Difluorooxosilane

Lewis acidity refers to the ability of a chemical species to accept an electron pair from a Lewis base. For silicon compounds, this property is of paramount importance in catalysis and materials science. The strength of a Lewis acid can be quantified thermodynamically by its Fluoride Ion Affinity (FIA). The FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion researchgate.net. A higher FIA value indicates stronger Lewis acidity.

While a specific, computationally determined Fluoride Ion Affinity for this compound is not prominently available in surveyed research literature, its Lewis acidity can be inferred from its molecular structure and compared to related fluorosilanes. The silicon atom in SiOF₂ is bonded to three highly electronegative atoms (one oxygen and two fluorines). These atoms withdraw electron density from the silicon center, rendering it highly electrophilic and thus a potent Lewis acid.

The Lewis acidity of SiOF₂ is expected to be substantial, likely comparable to or stronger than other well-known silicon-based Lewis acids. For context, the Lewis acidity of various borane and silane (B1218182) compounds has been extensively studied. For instance, fluorinated triaryl borates have been synthesized and their Lewis acidity determined by both NMR methods and computational calculations of their FIA and Hydride Ion Affinity (HIA) tandfonline.com. In the realm of silanes, species with highly electron-withdrawing ligands, such as perfluorinated catecholato or pinacolato groups, can achieve "Lewis superacidity," a designation for compounds with an FIA stronger than that of antimony pentafluoride (SbF₅) science.govscience.gov.

The structural similarity of this compound to silicon tetrafluoride (SiF₄) and sulfuryl fluoride (SO₂F₂) suggests significant Lewis acidic character at the silicon center, making it a target for nucleophilic attack by Lewis bases.

Quantitative Analysis of Gas-Phase Acidity and Basicity for this compound and Related Silane Oxygenates

The gas-phase basicity and acidity of a molecule are intrinsic measures of its chemical properties, free from solvent effects. Gas-phase basicity is quantified by a molecule's proton affinity (PA), which is the negative of the enthalpy change for its protonation reaction in the gas phase. Conversely, gas-phase acidity relates to the enthalpy of deprotonation.

Gas-Phase Basicity and Proton Affinity

For this compound, protonation is expected to occur at the oxygen atom, which possesses lone pairs of electrons. Although a direct experimental or theoretical proton affinity value for SiOF₂ is not readily found in the literature, the PA of the closely related diatomic molecule, silicon monoxide (SiO), provides a valuable benchmark. Theoretical studies have shown that for molecules with multiple potential protonation sites, the most stable protonated species determines the observed proton affinity researchgate.net. In a study of dimers formed between imidazole and F₂SiO, the interaction was found to form a strong covalent bond, indicating significant interaction with the silicon center under certain conditions researchgate.net.

The table below presents the proton affinities for silicon monoxide and other relevant small molecules to provide context for the expected basicity of silane oxygenates.

| Compound | Formula | Proton Affinity (kJ/mol) |

| Silicon Monoxide | SiO | 802.9 |

| Carbon Monoxide | CO | 594 |

| Water | H₂O | 697 |

| Sulfur Dioxide | SO₂ | 676 |

Data sourced from NIST Chemistry WebBook and related computational studies.

Gas-Phase Acidity

The gas-phase acidity of this compound is not a commonly discussed property, as the molecule lacks a readily ionizable proton. However, the acidity of related silane oxygenates, such as substituted silanoic acids (RSiOOH), has been investigated computationally. These studies provide insight into how electronegative substituents, like fluorine, affect acidity. A theoretical study on the gas-phase acidities of RSiOOH derivatives (where R = F, Cl, NH₂, OH, and CH₃) demonstrated that silanoic acids are generally more acidic than their carboxylic acid analogs acs.org. The presence of a fluorine substituent (FSiOOH) significantly increases the acidity by stabilizing the resulting conjugate base through induction. This suggests that a hypothetical hydroxyl derivative related to SiOF₂ would be a strong gas-phase acid.

Characterization of Weak Interactions and Non-Covalent Bonding in this compound-Containing Systems

Non-covalent interactions are crucial in determining the physical properties of substances and governing molecular recognition and self-assembly processes nist.gov. Due to its molecular structure, this compound is capable of engaging in significant non-covalent interactions. The large difference in electronegativity between silicon (1.90), oxygen (3.44), and fluorine (3.98) results in highly polar Si-F and Si=O bonds, leading to a large permanent molecular dipole moment. Consequently, the primary intermolecular forces in this compound are dipole-dipole interactions and London dispersion forces.

Recent computational studies have explored the specific non-covalent interactions of this compound with other molecules. These interactions are often categorized as tetrel bonds, which are non-covalent interactions involving a Group 14 element (like silicon) acting as an electrophilic center acs.org.

One theoretical study investigated the complexes between various X₂TO molecules (where T = C, Si, Ge, Sn) and carbon dioxide. The results showed that this compound forms a stable complex with CO₂, stabilized by a combination of a C···O carbon bond and an O···Si tetrel bond researchgate.net. The interaction energy for the F₂SiO···CO₂ complex was calculated to be particularly strong.

Another computational study examined the tetrel bond formed between the p-hole of X₂T⁰Y molecules (where T⁰ = Si, Ge, Sn) and the hydride of TH(CH₃)₃. The F₂SiO molecule was found to engage in the strongest bonds among the studied species, with interaction energies exceeding 30 kcal/mol nsf.gov. This strong interaction is attributed to the deep positive molecular electrostatic potential (p-hole) above the silicon atom, created by the electron-withdrawing fluorine and oxygen atoms nsf.gov.

The table below summarizes the key non-covalent interactions involving this compound found in computational studies.

| Interacting System | Type of Interaction | Calculated Interaction Energy (kJ/mol) |

| F₂SiO···CO₂ | Tetrel Bond (O···Si) and Carbon Bond (C···O) | up to 51 |

| F₂SiO···HSi(CH₃)₃ | Tetrel Bond (Si···H) | > 125 |

Data sourced from computational chemistry literature researchgate.netnsf.gov.

These findings highlight that this compound is not only a strong Lewis acid in the context of covalent bond formation but also a potent participant in strong and directional non-covalent interactions, which can influence its behavior in condensed phases and its potential role in supramolecular chemistry.

Advanced Research Directions and Future Perspectives in Difluorooxosilane Chemistry

Implications of Difluorooxosilane in Atmospheric and Interstellar Chemical Reaction Models

The roles of silicon and fluorine-containing species are of growing interest in the modeling of atmospheric and interstellar chemical environments. While direct observational data for this compound in these settings is not yet available, its potential implications can be inferred from the known chemistry of related molecules.

In atmospheric chemistry, silicon compounds are typically present as silicon dioxide (SiO₂) in particulate matter. Fluorinated compounds, on the other hand, can originate from both natural and anthropogenic sources and participate in complex reaction cycles. The study of tropospheric chemistry involves understanding the interactions of various pollutants and their transport. noaa.gov Global chemistry-climate models are used to simulate these interactions, focusing on short-lived pollutants like aerosols. noaa.gov The inclusion of silicon- and fluorine-containing species in these models is crucial for a comprehensive understanding of atmospheric processes. nih.govcolostate.edu The potential for F₂OSi to act as an intermediate or product in reactions involving silicon tetrafluoride (SiF₄) and ozone (O₃) or other oxygen sources warrants investigation. Its reactivity, photochemistry, and potential role as a scavenger for atmospheric radicals are key areas for future modeling studies.

The interstellar medium (ISM) is a complex environment where a variety of molecules, including those containing silicon and fluorine, have been detected. wikipedia.org The chemistry of fluorine-bearing molecules in interstellar clouds is distinct, as atomic fluorine reacts exothermically with molecular hydrogen. esa.int While hydrogen fluoride (HF) is a known interstellar molecule, the presence and behavior of other fluorinated species are less understood. esa.int The ISM is also home to phosphorus-bearing molecules, highlighting the diversity of chemical species present. frontiersin.orgarxiv.org The potential for F₂OSi to form on the surfaces of interstellar dust grains, which often have silicate cores, is a plausible hypothesis. Future astrochemical models could incorporate reaction pathways for the formation and destruction of this compound to predict its abundance and spectral signatures, guiding future observational searches with radio telescopes.

Table 1: Potential Roles of this compound in Different Chemical Environments

| Environment | Potential Role of this compound | Key Research Questions |

| Atmospheric Chemistry | Intermediate in the degradation of fluorosilicon compounds; Potential sink for atmospheric radicals. | What are the formation and destruction pathways of F₂OSi in the atmosphere? What is its atmospheric lifetime and global warming potential? |

| Interstellar Chemistry | Formation on interstellar dust grains; Precursor to more complex organosilicon molecules. | Can F₂OSi be formed under interstellar conditions? What are its characteristic spectral lines for detection? |

Potential Applications of this compound as a Precursor in Advanced Materials Synthesis and Thin Film Deposition Processes

The synthesis of advanced materials with tailored properties is a cornerstone of modern technology. Silicon-based materials, particularly thin films of silicon dioxide and related compounds, are fundamental to the semiconductor and optics industries. researchgate.netatlantis-press.com Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are widely used techniques for depositing these films. wikipedia.orgimpactcoatings.commdpi.comoxinst.com

This compound is a promising candidate as a precursor for the deposition of fluorine-doped silicon dioxide (SiOF) films, also known as fluorosilicate glass (FSG). These films are of interest as low-dielectric-constant (low-k) materials in microelectronics, which help to reduce signal delay and power consumption in integrated circuits. The incorporation of fluorine into the SiO₂ matrix lowers its dielectric constant.

The use of F₂OSi as a single-source precursor could offer several advantages over traditional methods that use separate silicon and fluorine sources, such as silane (B1218182) (SiH₄) and tetrafluorosilane (SiF₄). researchgate.net A single-source precursor can simplify the deposition process, improve film uniformity, and provide better control over the fluorine concentration. In a PECVD process, F₂OSi vapor would be introduced into a reaction chamber where it decomposes in a plasma to form reactive species that deposit on a substrate. impactcoatings.com

Table 2: Comparison of Potential Precursors for SiOF Film Deposition

| Precursor(s) | Deposition Technique | Advantages | Potential Challenges |

| SiH₄ + SiF₄ + O₂ | PECVD | Established process, tunable fluorine content. | Complex gas handling, potential for particle formation in the gas phase. |

| Tetraethylorthosilicate (TEOS) + Fluorine Source | PECVD | Good conformal coverage. | Carbon and hydrogen contamination. wikipedia.org |

| This compound (F₂OSi) | PECVD/CVD | Single-source precursor, potentially simpler process, precise Si:O:F ratio. | Precursor synthesis and stability, optimization of deposition parameters. |

Future research in this area will focus on synthesizing high-purity this compound, characterizing its thermal and plasma decomposition pathways, and optimizing deposition conditions to achieve SiOF films with the desired dielectric properties, thermal stability, and low leakage currents.

Development of Innovative Theoretical Models and Experimental Techniques for Enhanced this compound Characterization

A thorough understanding of the molecular properties and behavior of this compound is essential for its application in various fields. This requires the development and application of advanced theoretical models and experimental techniques for its characterization.

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), can provide valuable insights into the geometric structure, vibrational frequencies, electronic properties, and reactivity of F₂OSi. nih.gov These calculations can help to interpret experimental spectra and predict the outcomes of chemical reactions. Molecular dynamics (MD) simulations can be employed to study the behavior of F₂OSi in the gas phase or its interaction with surfaces, which is crucial for understanding its role in thin film deposition. nih.gov The development of more accurate and computationally efficient theoretical models will be critical for predicting the properties of F₂OSi and designing new applications.

Experimentally, advanced spectroscopic techniques are needed for the detailed characterization of this reactive molecule. High-resolution infrared and microwave spectroscopy can provide precise information about its molecular structure and vibrational modes. youtube.com Mass spectrometry can be used to study its fragmentation patterns and reaction kinetics. For in-situ monitoring of deposition processes, techniques like Fourier-transform infrared (FTIR) spectroscopy and optical emission spectroscopy (OES) can be employed to analyze the gas-phase species and the growing film.

Table 3: Advanced Techniques for this compound Characterization

| Technique | Information Obtained | Future Research Focus |

| Theoretical Modeling (DFT, MD) | Molecular structure, electronic properties, reactivity, surface interactions. | Development of more accurate functionals, modeling of complex reaction environments. |

| High-Resolution Spectroscopy (IR, Microwave) | Precise molecular geometry, vibrational frequencies, rotational constants. | Studies of isotopic species, investigation of excited states. |

| Mass Spectrometry | Molecular weight, fragmentation patterns, reaction kinetics. | In-situ analysis of plasma chemistry, study of reaction intermediates. |

| In-situ Process Diagnostics (FTIR, OES) | Gas-phase composition during deposition, film growth monitoring. | Correlation of plasma parameters with film properties, real-time process control. |

The synergy between advanced theoretical models and innovative experimental techniques will be crucial for building a comprehensive understanding of this compound's fundamental properties and unlocking its full potential.

Identifying Unexplored Reactivity Patterns and Addressing Grand Challenges in this compound Synthetic Chemistry

The exploration of new chemical reactions and the development of efficient and scalable synthetic methods are fundamental to advancing the chemistry of any compound. For this compound, several unexplored reactivity patterns and synthetic challenges remain.

Current synthetic routes to F₂OSi are often complex and may not be suitable for large-scale production. A grand challenge in its synthetic chemistry is the development of a cost-effective, high-yield synthesis from readily available starting materials. This could involve exploring new catalytic systems or novel reaction pathways.

The reactivity of the Si=O double bond in F₂OSi is a key area for future investigation. This bond is known to be highly reactive in other silanones, and its behavior in the presence of the two fluorine atoms is of fundamental interest. Exploring its reactions with various organic and inorganic substrates could lead to the synthesis of a wide range of novel organosilicon compounds. For instance, its cycloaddition reactions could provide access to new heterocyclic systems containing silicon.

Another area of focus is the controlled polymerization of F₂OSi. If the Si=O bond can be selectively opened and linked, it could lead to the formation of new polysiloxane materials with unique properties conferred by the fluorine substituents, such as high thermal stability and chemical resistance.

Table 4: Future Directions in this compound Synthetic Chemistry

| Research Area | Key Objectives | Potential Outcomes |

| Novel Synthetic Routes | Develop a scalable and cost-effective synthesis of F₂OSi. | Increased availability for research and industrial applications. |

| Reactivity of the Si=O Bond | Investigate cycloaddition, insertion, and other reactions. | Synthesis of new functionalized organosilicon molecules. |

| Controlled Polymerization | Explore methods for the polymerization of F₂OSi. | Development of novel fluorinated polysiloxane materials. |

| Derivative Chemistry | Synthesize and characterize derivatives of F₂OSi with different substituents. | Fine-tuning of chemical and physical properties for specific applications. |

Addressing these challenges and exploring these new reactivity patterns will not only expand our fundamental understanding of silicon chemistry but also pave the way for the development of new materials and technologies based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.